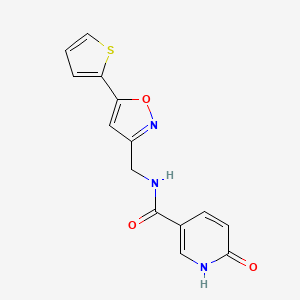

6-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c18-13-4-3-9(7-15-13)14(19)16-8-10-6-11(20-17-10)12-2-1-5-21-12/h1-7H,8H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVXOHSFZVXKPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of structural elements, including a dihydropyridine core, an isoxazole ring, and a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 302.31 g/mol.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The isoxazole ring is known for its role in modulating enzyme activities and receptor interactions, which can lead to therapeutic effects such as:

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, likely due to its ability to disrupt bacterial cell functions.

- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Biological Activity Data

A summary of the biological activities observed for this compound is provided in the following table:

Case Studies

- Antimicrobial Studies : Research demonstrated that this compound exhibited broad-spectrum antibacterial activity with a minimum inhibitory concentration (MIC) of 15.62 µg/mL against various pathogens. This suggests its potential as a lead compound for developing new antibiotics.

- Anticancer Activity : In vitro studies using MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability, indicating its potential as an anticancer agent. Further investigation into its mechanisms showed that it may induce apoptosis and inhibit cell cycle progression.

- Antioxidant Properties : The compound was evaluated for antioxidant activity using the ABTS assay, where it demonstrated an IC50 value of 28.23 µg/mL, outperforming ascorbic acid in some tests. This suggests that it could be beneficial in preventing oxidative stress-related diseases.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridines, including 6-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide, exhibit significant antimicrobial properties. Studies have demonstrated that compounds with similar structures show effectiveness against various bacterial strains such as E. coli and S. aureus . The presence of the thiophene and isoxazole moieties enhances lipid solubility, potentially increasing membrane permeability and antimicrobial efficacy.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in inhibiting matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes . In vitro assays have shown that certain dihydropyridine derivatives can inhibit MMP-2 and MMP-9 activities, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Dihydropyridine derivatives have also been explored for their anticancer properties. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structural features of this compound may contribute to its effectiveness against specific cancer types.

Enzyme Inhibition

The compound is being studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in drug design for targeting specific enzymes involved in disease pathways .

Receptor Modulation

Research suggests that the compound may act as a receptor modulator, influencing receptor activity through binding interactions. This application is crucial in developing drugs targeting specific receptors involved in various physiological processes .

Development of New Materials

The unique electronic properties of thiophene and isoxazole derivatives make them suitable candidates for developing new materials with specific electronic or optical properties. These materials can be utilized in organic electronics, sensors, and photovoltaic devices .

Synthetic Methods

The synthesis of this compound typically involves multiple steps:

- Synthesis of the isoxazole ring through cyclization reactions.

- Introduction of the thiophene moiety via palladium-catalyzed cross-coupling.

- Amidation to form the final compound under basic conditions .

Characterization Techniques

Characterization of the compound can be performed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various dihydropyridine derivatives against S. aureus and E. coli. Results indicated that compounds with thiophene substitutions exhibited higher antibacterial activity compared to their non-thiophene counterparts, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that a related compound inhibited MMP activity in human fibroblasts exposed to inflammatory stimuli. This suggests potential therapeutic applications for chronic inflammatory conditions where MMPs are implicated .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide, and what challenges arise during purification?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving thiophene and isoxazole precursors. A validated approach involves refluxing intermediates in acetonitrile or DMF with iodine and triethylamine to facilitate sulfur cleavage and cyclization, as demonstrated in similar carboxamide syntheses . Purification challenges include separating byproducts like atomic sulfur (S₈), which requires gradient column chromatography or recrystallization from ethyl acetate/ethanol mixtures .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use ¹H and ¹³C NMR to verify the presence of key functional groups (e.g., thiophene protons at δ 6.8–7.4 ppm and isoxazole methylene protons at δ 4.2–4.5 ppm). IR spectroscopy confirms carbonyl stretches (~1650–1700 cm⁻¹) and NH groups (~3300 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion validation, while X-ray crystallography (if single crystals are obtained) resolves stereochemical ambiguities .

Q. How can researchers assess the compound’s initial biological activity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (e.g., against S. aureus or E. coli), noting pH-dependent efficacy as observed in related isoxazole-thiophene hybrids . Cytotoxicity can be evaluated via MTT assays on cancer cell lines, with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents on the thiophene and isoxazole rings. For example:

- Replace the thiophene moiety with furan or pyrrole to assess electronic effects on target binding .

- Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the pyridine ring to enhance metabolic stability .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like GSK-3β or cytochrome P450 isoforms .

Q. What computational strategies resolve contradictions in bioactivity data across different assay conditions?

- Methodological Answer : Perform meta-analysis of dose-response curves under varying pH and temperature conditions. Use molecular dynamics simulations (e.g., GROMACS) to study protonation states of the carboxamide group, which may explain pH-dependent antimicrobial activity . Validate findings with isothermal titration calorimetry (ITC) to measure binding affinity shifts .

Q. How can researchers optimize synthetic yield while minimizing toxic byproducts?

- Methodological Answer : Apply design of experiments (DoE) to optimize solvent systems (e.g., DMF vs. acetonitrile) and catalyst ratios. For instance, replacing iodine with eco-friendly catalysts like cerium ammonium nitrate (CAN) reduces sulfur byproduct formation . Monitor reaction progress via in-situ FTIR to terminate cyclization at peak yield .

Q. What methodologies validate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use HPLC-PDA to track degradation products (e.g., hydrolysis of the carboxamide group). Compare results with DFT calculations (Gaussian 09) to predict vulnerable bonds .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity between in vitro and in vivo models?

- Methodological Answer : Cross-validate assays using standardized protocols (CLSI guidelines). Investigate bioavailability issues via pharmacokinetic studies (e.g., plasma protein binding assays). If poor absorption is observed, consider prodrug strategies (e.g., esterification of the carboxamide) to enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.